(r)-4-Fluoromandelic acid
Overview
Description
®-4-Fluoromandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a fluorine atom at the para position of the benzene ring and a chiral center at the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Fluoromandelic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from 4-fluorobenzaldehyde. The key steps include:
Addition of Cyanide: 4-Fluorobenzaldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst to form ®-4-fluoromandelonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield ®-4-Fluoromandelic acid.
Industrial Production Methods: In industrial settings, the production of ®-4-Fluoromandelic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using a chiral catalyst to achieve the desired enantiomeric excess.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-4-Fluoromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoylformic acid.
Reduction: Reduction of the carboxylic acid group can yield 4-fluorophenylmethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Fluorobenzoylformic acid.
Reduction: 4-Fluorophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-Fluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fluorinated compounds.
Mechanism of Action
The mechanism by which ®-4-Fluoromandelic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit or modulate the activity of enzymes involved in various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Mandelic Acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluorophenylacetic Acid: Similar structure but lacks the hydroxyl group at the alpha position.
4-Fluorobenzoic Acid: Contains the fluorine atom but lacks the hydroxyl and carboxyl groups at the alpha position.
Uniqueness: ®-4-Fluoromandelic acid is unique due to the presence of both the fluorine atom and the chiral center, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMOQXHIDWDDJ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32222-45-0 | |
Record name | (R)-4-Fluoromandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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